molecular formula C17H14N2 B11958504 1-Naphthaldehyde phenylhydrazone CAS No. 24090-98-0

1-Naphthaldehyde phenylhydrazone

Cat. No.: B11958504
CAS No.: 24090-98-0
M. Wt: 246.31 g/mol
InChI Key: LZBBNWIOKRKLPX-UHFFFAOYSA-N
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Description

1-Naphthaldehyde phenylhydrazone (C₁₇H₁₄N₂) is a hydrazone derivative synthesized by condensing 1-naphthaldehyde with phenylhydrazine in ethanol under acidic conditions (e.g., glacial acetic acid) . Its structure features a naphthalene moiety linked to a phenylhydrazone group, conferring extended conjugation and steric bulk.

Properties

CAS No.

24090-98-0

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N-(naphthalen-1-ylmethylideneamino)aniline

InChI

InChI=1S/C17H14N2/c1-2-10-16(11-3-1)19-18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13,19H

InChI Key

LZBBNWIOKRKLPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Spectroscopic Data

1H NMR (CDCl3) :

  • δ 6.89 (bs, 1H, NH)

  • δ 7.16–7.82 (m, 7H, naphthyl-H)

  • δ 7.84 (s, 5H, phenyl-H)

  • δ 8.0 (d, 1H, CH=N)

FTIR (cm⁻¹) :

  • 3260–3208 (N–H stretch)

  • 2212–2209 (C≡N stretch, if tricyanovinylated)

  • 1611–1603 (C=N stretch)

Thermal and Chromatographic Properties

PropertyValue
Melting Point72–74°C
Rf (8:2 solvent system)0.74
Yield91%

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaldehyde phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Organic Synthesis

Hydrazone Formation
The formation of hydrazones from aldehydes like 1-naphthaldehyde is a well-established reaction in organic chemistry. The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl carbon, leading to the formation of a hydrazone. This process is significant for synthesizing various derivatives that can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Kinetics and Mechanism
Studies have shown that the kinetics of hydrazone formation from naphthaldehydes involves a two-step process: the initial formation of an aminomethanol intermediate followed by dehydration to yield the hydrazone. The rate-determining step varies with pH, demonstrating the influence of environmental conditions on reaction efficiency . This understanding aids chemists in optimizing reaction conditions for better yields.

Bioconjugation

Biomolecular Labeling
1-Naphthaldehyde phenylhydrazone has been utilized in bioconjugation processes due to its ability to form stable bonds with biomolecules. The reaction between carbonyl groups and hydrazines is orthogonal to many biological functionalities, making it an excellent choice for labeling proteins and other biomolecules without interfering with their natural activities .

Applications in Peptide Chemistry
The utility of this compound extends to peptide labeling, where it facilitates the attachment of probes or tags to peptides for tracking and analysis in biological systems. This application is crucial in proteomics and drug development, where understanding protein interactions is essential .

Material Science

Polymer Chemistry
In polymer science, 1-naphthaldehyde phenylhydrazone serves as a precursor or modifying agent for creating novel polymeric materials. Its reactivity allows for the incorporation of functional groups into polymer chains, enhancing properties such as solubility, thermal stability, and mechanical strength .

Dynamic Combinatorial Chemistry
The compound's ability to form reversible bonds makes it suitable for dynamic combinatorial chemistry approaches, where libraries of compounds can be generated and screened for desired properties. This method is particularly useful in drug discovery and materials development .

Case Study 1: Kinetics of Hydrazone Formation

A detailed study investigated the kinetics of hydrazone formation from 1-naphthaldehyde under varying pH conditions. The results indicated that below pH 5-6, the formation of the aminomethanol intermediate was rate-determining, while above this pH range, dehydration became the limiting step. This finding underscores the importance of pH control in maximizing yield during synthesis .

Case Study 2: Bioconjugation Applications

Research demonstrated successful bioconjugation using 1-naphthaldehyde phenylhydrazone to label peptides. The stability of the formed conjugates was assessed under physiological conditions, showing minimal degradation over time. This stability is critical for applications in therapeutic development where prolonged circulation times are desired .

Mechanism of Action

The mechanism of action of 1-naphthaldehyde phenylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to undergo redox reactions also contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Features

  • 1-Naphthaldehyde Phenylhydrazone : The naphthalene group provides a planar, polycyclic aromatic system, enhancing π-π stacking and hydrophobic interactions compared to simpler benzaldehyde phenylhydrazones .
  • Benzaldehyde Phenylhydrazones : Smaller aromatic systems (e.g., benzaldehyde derivatives) exhibit reduced steric hindrance but lower conjugation, impacting their reactivity and binding affinity .
  • Polycyclic Derivatives: Compounds like formyl-1,6-methano[10]annulene phenylhydrazones share extended conjugation but differ in ring strain and solubility .

Antioxidant Activity Comparison

Compound Class DPPH EC₅₀ (μg/mL) ABTS Activity Key Structural Features Reference
1-Naphthaldehyde Phenylhydrazone Not reported Moderate Naphthalene core, phenylhydrazone
Quinoxaline Derivatives 7.60 (6e) High Quinoxaline + phenylhydrazone
Salicylaldehyde Derivatives Comparable to BHT High Alkyl chains + hydroxyl groups
BHA/BHT (Controls) 5.90–18.23 High Phenolic antioxidants

Key Findings :

  • Quinoxaline-phenylhydrazone hybrids (e.g., compound 6e) exhibit superior DPPH radical scavenging (EC₅₀ = 7.60 μg/mL) compared to controls like Trolox .
  • 1-Naphthaldehyde phenylhydrazone’s antioxidant activity is attributed to its ability to stabilize free radicals via resonance, though direct EC₅₀ data are lacking .

Antifungal Activity Comparison

Compound Class Target Fungus EC₅₀ (mg/L) Key Structural Features Reference
1-Naphthaldehyde Phenylhydrazone Not reported Naphthalene core
Carbonic Acid Ester Derivatives Rhizoctonia solani 1.91 Electron-withdrawing substituents
Chromanone-Azole Hybrids Candida albicans 0.96–3.20 Azole + chromanone rings

Key Findings :

  • Carbonic acid ester derivatives (e.g., 5H1) show potent activity against R. solani (EC₅₀ = 1.91 mg/L), comparable to commercial fungicides .
  • The naphthalene group’s role in antifungal activity remains underexplored, though its hydrophobicity may improve membrane penetration .

Mechanistic and Kinetic Differences

  • Reaction Kinetics: The formation of phenylhydrazones from 1-naphthaldehyde follows a two-step mechanism (aminomethanol intermediate formation and dehydration), similar to benzaldehydes. However, steric hindrance from the naphthalene group may slow the reaction rate at higher pH (>5–6) .

Photophysical and Sensing Properties

  • ESIPT Mechanism : Nitro-substituted phenylhydrazones exhibit excited-state intramolecular proton transfer (ESIPT), enabling fluorescence-based anion sensing. The naphthalene group’s extended conjugation could enhance such properties .
  • Solvatochromism : Derivatives like 2-(allyloxy)-1-naphthaldehyde show solvent-dependent absorption spectra, a trait exploitable in optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Naphthaldehyde phenylhydrazone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves condensing 1-naphthaldehyde with phenylhydrazine. A typical procedure includes refluxing equimolar quantities of 1-naphthaldehyde and phenylhydrazine in ethanol under acidic conditions (e.g., acetic acid) for 1–2 hours . Optimization may involve adjusting solvent polarity, temperature, and catalyst (e.g., Dowex 50X8 resin) to enhance yield . For 1-naphthaldehyde synthesis, the Sommelet reaction using 1-chloromethylnaphthalene and hexamethylenetetramine is a common precursor method .

Q. How is 1-Naphthaldehyde phenylhydrazone characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Characterization typically employs:

  • FT-IR : To confirm the C=N stretching vibration (~1600 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
  • NMR : 1H^1H NMR reveals aromatic proton environments and hydrazone proton signals (~8–10 ppm) .
  • X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystals .
  • Mass spectrometry : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261 for C₁₇H₁₄N₂) .

Q. What analytical applications does 1-Naphthaldehyde phenylhydrazone have in detecting metals or carbonyl compounds?

  • Methodological Answer : Phenylhydrazones are widely used to detect carbonyl groups via formation of colored precipitates (e.g., yellow-orange for aldehydes/ketones) . For metal detection, derivatives like 2-hydroxy-1-naphthaldehyde thiosemicarbazone (HNT) enable spectrophotometric determination of Ni(II) at 510 nm after solvent extraction . Similar methods can be adapted for 1-naphthaldehyde phenylhydrazone by modifying functional groups to enhance metal-binding specificity .

Advanced Research Questions

Q. How does 1-Naphthaldehyde phenylhydrazone function in coordination chemistry, and what factors influence its metal-binding efficacy?

  • Methodological Answer : The hydrazone moiety acts as a polydentate ligand, coordinating metals like Cu(II), Ni(II), or Zn(II) through the imine nitrogen and adjacent electron-rich groups (e.g., naphthyl ring). For example, Cu(II) complexes with thiosemicarbazone derivatives exhibit antibacterial activity, with efficacy dependent on substituent electronegativity and steric effects . Key factors include:

  • pH : Optimal binding occurs in slightly acidic conditions (pH 5–6) .
  • Solvent polarity : Non-polar solvents enhance complex stability .
  • Substituent modification : Introducing electron-withdrawing groups (e.g., –NO₂) increases metal affinity .

Q. What challenges arise in reproducing phenylhydrazone-based protocols, and how can AI-driven tools address them?

  • Methodological Answer : Reproducibility issues stem from variability in reaction conditions (e.g., temperature, solvent purity) and side reactions (e.g., hydrolysis of the hydrazone moiety). Tools like *PubCompare.ai * leverage AI to analyze literature protocols, identify optimal parameters (e.g., 2.0 ± 0.2 mM reagent concentration), and flag critical variables (e.g., pH sensitivity) . For example, AI-driven analysis of Seahorse XF96 extracellular flux data highlighted the impact of oligomycin A and FCCP concentrations on mitochondrial OCR measurements in cell studies .

Q. How can researchers mitigate the reactivity and instability of 1-Naphthaldehyde phenylhydrazone during storage and experimentation?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
  • Handling : Use anhydrous solvents and avoid prolonged exposure to light .
  • Stabilization : Chelating agents (e.g., EDTA) reduce metal-catalyzed degradation in aqueous solutions .
  • In situ generation : Prepare fresh solutions before use to minimize decomposition .

Q. How should researchers resolve contradictions in kinetic data for phenylhydrazone-mediated reactions?

  • Methodological Answer : Contradictions in kinetic parameters (e.g., KmK_m, VmaxV_{max}) often arise from assay conditions. For example, terbinafine N-dealkylation studies showed CYP2C19 and 3A4 isoforms exhibit divergent KmK_m values (Figure 1, Table 1 in ). To resolve discrepancies:

  • Standardize assays : Use identical buffer systems (e.g., pH 7.4 phosphate buffer) and temperature (37°C) .
  • Control for enzyme isoforms : Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify contributions .
  • Statistical validation : Fit data to Michaelis-Menten models (p < 0.05) and report standard deviations across replicates .

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